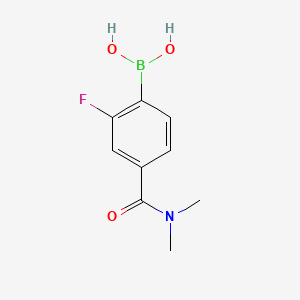

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

描述

FT-IR and Raman Spectral Analysis of Boronic Acid and Carbamoyl Functional Groups

Fourier Transform Infrared and Raman spectroscopic analysis provides definitive identification of the key functional groups present in 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. The boronic acid functionality exhibits characteristic vibrational modes that have been extensively studied in related phenylboronic acid derivatives. The B-O asymmetric stretching vibration appears as an intense band in the infrared spectrum around 1370-1385 cm⁻¹, consistent with observations in other fluorinated phenylboronic acids where fluorine substitution causes shifts in vibrational frequencies.

The presence of fluorine substitution at the ortho position relative to the boronic acid group significantly influences the vibrational characteristics. Studies on 2-fluorophenylboronic acid demonstrate that fluorine coordination affects the B-O stretching vibrations, causing shifts of approximately 35 cm⁻¹ compared to unsubstituted phenylboronic acid. The B-O-H deformation vibration typically appears around 1010 cm⁻¹ in the infrared spectrum, representing a characteristic fingerprint for boronic acid identification.

The dimethylcarbamoyl functional group contributes additional spectroscopic features through its amide characteristics. The carbonyl stretching vibration of the carbamoyl group appears in the region of 1630-1680 cm⁻¹, consistent with tertiary amide functionality. The N-methyl groups contribute C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while C-N stretching modes appear in the lower frequency region around 1200-1400 cm⁻¹.

Raman spectroscopy provides complementary information through different selection rules compared to infrared absorption. The symmetric B-O stretching mode, which may be weak or absent in infrared spectra, becomes more prominent in Raman scattering. Boronic acid compounds typically exhibit strong Raman bands around 880-1000 cm⁻¹ corresponding to various B-O vibrational modes. The aromatic C-C stretching vibrations appear around 1500-1600 cm⁻¹ in both infrared and Raman spectra, providing confirmation of the benzene ring structure.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Technique |

|---|---|---|---|---|

| Boronic Acid | B-O Asymmetric Stretch | 1370-1385 | Strong | FT-IR |

| Boronic Acid | B-O-H Deformation | 1010 | Medium | FT-IR |

| Carbamoyl | C=O Stretch | 1630-1680 | Strong | FT-IR |

| Aromatic | C-C Stretch | 1500-1600 | Medium | FT-IR/Raman |

| Boronic Acid | B-O Symmetric Stretch | 880-1000 | Strong | Raman |

¹H and ¹³C NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of hydrogen and carbon atoms within this compound. The ¹H NMR spectrum exhibits characteristic patterns that reflect the substitution pattern on the benzene ring and the presence of the dimethylcarbamoyl group. The aromatic protons appear in the downfield region between 7.0-8.5 ppm, with specific chemical shifts influenced by the electronic effects of both the fluorine substituent and the carbamoyl group.

The dimethyl groups attached to the nitrogen atom of the carbamoyl functionality produce a characteristic singlet in the ¹H NMR spectrum around 2.8-3.2 ppm. This chemical shift range is typical for N-methyl protons in tertiary amides, where the nitrogen atom's partial positive character due to resonance with the carbonyl group causes deshielding of the attached methyl groups. The integration pattern confirms the presence of six equivalent hydrogen atoms corresponding to the two methyl groups.

The boronic acid protons (B-OH) typically appear as a broad signal around 6-8 ppm, often exchangeable with deuterium oxide treatment. However, these signals may be difficult to observe in routine NMR experiments due to rapid exchange with water or other protic solvents. The chemical shift of boronic acid protons is influenced by intramolecular hydrogen bonding and the overall electronic environment created by the aromatic substituents.

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carbamoyl group appears in the characteristic region around 170-175 ppm, consistent with tertiary amide functionality. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 ppm, with specific values dependent on their proximity to electronegative substituents and the degree of substitution. The carbon atom directly attached to the boronic acid group typically appears around 130-140 ppm, while carbons adjacent to fluorine show characteristic coupling patterns and chemical shift perturbations.

The N-methyl carbons of the dimethylcarbamoyl group produce signals around 35-40 ppm, reflecting the electron-donating character of nitrogen and the resulting upfield shift compared to methyl groups attached to more electronegative atoms. The carbon atom bearing the fluorine substituent exhibits characteristic coupling with the fluorine nucleus, producing a doublet with coupling constants typically ranging from 240-250 Hz for direct C-F coupling.

| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbamoyl C=O | 170-175 | Singlet | Tertiary Amide |

| Aromatic C-B | 130-140 | Singlet | Boronic Acid Attachment |

| Aromatic C-F | 155-165 | Doublet | Fluorine-bearing Carbon |

| Aromatic C-H | 110-130 | Singlet | Unsubstituted Aromatic |

| N-Methyl | 35-40 | Singlet | Dimethylamino Groups |

X-ray Crystallography and Solid-State Packing Behavior

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and solid-state packing arrangements of this compound. While specific crystallographic data for this exact compound was not available in the current literature survey, extensive studies on related fluorophenylboronic acid derivatives provide valuable insights into expected structural features and packing motifs. The solid-state structure of boronic acids is typically dominated by hydrogen bonding interactions involving the B-OH groups, which can form both intermolecular and intramolecular hydrogen bonds.

Related studies on 2-fluorophenylboronic acid derivatives using density functional theory calculations have identified stable conformational preferences that likely translate to the crystalline state. The B3LYP/6-31++G(d,p) level calculations indicate that the most stable conformation involves specific orientations of the boronic acid group relative to the aromatic ring, with hydrogen bonding playing a crucial role in determining the preferred geometry. The presence of the fluorine substituent introduces additional complexity through potential C-H···F interactions and the influence of fluorine's electronegativity on the overall charge distribution.

The dimethylcarbamoyl substituent introduces additional structural complexity through potential hydrogen bonding acceptor sites at the carbonyl oxygen and steric effects from the dimethylamino group. Typical packing motifs in substituted phenylboronic acids involve the formation of centrosymmetric dimers through B-OH···O-B hydrogen bonds, creating eight-membered rings with R₂²(8) graph set notation. These dimeric units then pack through additional weak interactions including C-H···O contacts, π-π stacking between aromatic rings, and in this case, potential C-H···F interactions.

The influence of fluorine substitution on crystal packing has been extensively documented in related systems, where fluorine atoms can participate in various weak interactions including C-F···H-C contacts, F···π interactions with aromatic rings, and Type I or Type II F···F contacts when multiple fluorinated molecules are present. The carbamoyl functionality adds further complexity through potential N-methyl C-H···O interactions and the possibility of π-system interactions involving the amide functionality.

Computational modeling studies suggest that the overall molecular shape and electrostatic potential distribution significantly influence the solid-state packing efficiency. The combination of the planar aromatic system with the tetrahedral boronic acid geometry and the planar carbamoyl group creates a complex three-dimensional structure that must accommodate multiple competing intermolecular interactions in the crystalline state.

属性

IUPAC Name |

[4-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTCMPCBVDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674306 | |

| Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-30-2 | |

| Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boronic Acid Formation and Fluorination

- Boronic acids are commonly prepared by borylation of aryl halides using reagents such as bis(pinacolato)diboron under palladium catalysis or by lithiation followed by quenching with trialkyl borates.

- The fluorine substituent at the 2-position can be introduced via direct fluorination of an appropriate precursor or by starting from a fluorinated aromatic compound.

- The presence of a fluorine substituent lowers the pKa of the boronic acid, enhancing its binding properties in biological applications.

Introduction of the Dimethylcarbamoyl Group

- The dimethylcarbamoyl group (-CON(CH3)2) is typically introduced via acylation reactions.

- One method involves reacting the corresponding amine or aniline derivative with dimethylcarbamoyl chloride or equivalent reagents.

- Alternatively, carbamoylation can be performed on a pre-fluorinated phenylboronic acid intermediate.

- Conditions must be controlled to avoid hydrolysis or degradation of the boronic acid.

Protection and Deprotection Strategies

- Boronic acids are sensitive to strong acidic or basic conditions; therefore, protecting groups such as boronate esters (e.g., pinacol boronate esters) are often used during synthesis.

- Selective deprotection is carried out under mild conditions to regenerate the free boronic acid without affecting other functional groups.

- In peptide conjugation contexts, orthogonal protecting groups (e.g., Alloc, Dde) are used to enable site-specific functionalization with the boronic acid moiety.

Research Findings and Methodologies

A recent detailed synthetic approach related to fluorophenylboronic acid derivatives conjugated to peptides (notably insulin analogs) provides valuable insights into preparation methods relevant to this compound:

Synthesis of Fluorophenylboronic Acid Derivatives : Starting materials such as 4-carboxy-3-fluorophenylboronic acid are commercially available and used as precursors. The carboxyl group can be converted to the dimethylcarbamoyl group via amide bond formation strategies using coupling reagents like HATU in the presence of dimethylamine derivatives.

Peptide Conjugation Techniques : The compound is often conjugated to peptides through orthogonal protecting groups such as Alloc, which allows mild palladium-catalyzed deprotection and subsequent coupling with the boronic acid derivative. This strategy avoids harsh conditions that could degrade the boronic acid functionality.

Solvent and Base Selection : Solvents such as dimethylformamide, dichloromethane, and tetrahydrofuran are commonly used. Bases like diisopropylethylamine facilitate coupling reactions. For boronic acid salt formation, bases such as sodium hydroxide or sodium methoxide are employed.

Purification and Characterization : The final compound is purified by chromatographic techniques and characterized by LC-MS and NMR spectroscopy to confirm the structure and purity.

Data Table: Summary of Key Reagents and Conditions for Preparation

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Fluorinated aromatic precursor | 4-carboxy-3-fluorophenylboronic acid (commercial) | Starting material with fluorine and boronic acid |

| Carbamoylation | Dimethylamine derivative, HATU, DIPEA, DMF | Introduce dimethylcarbamoyl group via amide bond |

| Protection of boronic acid | Pinacol or other boronate esters | Protect boronic acid during synthesis |

| Deprotection | Mild acidic or Pd-catalyzed conditions (Alloc strategy) | Regenerate free boronic acid without degradation |

| Solvents | DMF, DCM, THF, MeOH | Used in coupling, protection, and purification |

| Bases | DIPEA, NaOH, sodium methoxide | Facilitate coupling and salt formation |

| Purification | Chromatography, recrystallization | Obtain pure compound |

| Characterization | LC-MS, NMR | Confirm structure and purity |

Notes on Challenges and Optimization

- The hydrophobicity of fluorophenylboronic acid derivatives can reduce solubility, complicating purification and handling.

- Relocation of boronic acid groups on peptide chains (e.g., from B chain to A chain in insulin analogs) can improve solubility and biological activity, indicating the importance of site-specific conjugation strategies.

- The presence of electron-withdrawing fluorine lowers the pKa of the boronic acid, enhancing glucose-binding properties, which is crucial for applications like glucose-responsive insulin.

- Use of orthogonal protecting groups and mild deprotection conditions is critical to maintain the integrity of the boronic acid during multi-step syntheses.

- Acid addition salts of boronic acids can be prepared by treatment with various acids (e.g., hydrochloric acid, methanesulfonic acid) to improve stability and solubility for pharmaceutical formulations.

化学反应分析

Types of Reactions

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.

Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronate esters or anhydrides.

Reduction: Amines.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁BFNO₃

- Molecular Weight : 211.00 g/mol

- Melting Point : 146-148 °C

- InChI Key : IOTCMPCBVDPZTB-UHFFFAOYSA-N

Antidiabetic Agents

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid has been explored for its potential in treating diabetes. The compound's ability to modulate insulin secretion and enhance beta-cell function makes it a candidate for managing diabetic conditions, particularly in cases of insulin resistance .

Cancer Treatment

The compound has shown promise in cancer therapy, particularly in targeting specific types of tumors such as insulinomas and prostate cancer. Its mechanism involves disrupting metabolic pathways that are essential for tumor growth .

Cardiovascular Health

Research indicates that this boronic acid derivative may help in managing cardiovascular diseases by reducing postprandial lipid excursions and improving lipid profiles, which is crucial for patients with dyslipidemia and related conditions .

Cross-Coupling Reactions

This compound can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This application is significant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Ligand Development

The compound's boronic acid moiety allows it to act as a ligand in coordination chemistry, facilitating the development of new catalysts for various organic transformations .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Antidiabetic Agents | Enhancing insulin secretion | Modulation of beta-cell function |

| Cancer Treatment | Targeting insulinomas, prostate cancer | Disruption of metabolic pathways |

| Cardiovascular Health | Managing dyslipidemia | Reducing postprandial lipid excursions |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Formation of carbon-carbon bonds |

| Ligand Development | Coordination chemistry | Acting as a ligand for catalyst development |

Case Study on Antidiabetic Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly improved glycemic control in diabetic animal models by enhancing insulin sensitivity and promoting beta-cell proliferation .

Investigation into Cancer Therapeutics

Another research effort focused on the anticancer properties of this compound, revealing its potential to inhibit tumor growth in xenograft models of prostate cancer. The study highlighted the compound's ability to interfere with critical signaling pathways involved in cancer cell proliferation .

作用机制

The mechanism of action of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and drug design. The dimethylcarbamoyl group can enhance the compound’s stability and bioavailability.

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Electron-Withdrawing Groups | TPSA (Ų) | pKa* (approx.) |

|---|---|---|---|---|---|

| 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid | 2-F, 4-(N(CH₃)₂C=O) | 221.0 | F, carbamoyl | 66.4 | ~8.2 |

| 4-(Dimethylcarbamoyl)phenylboronic acid (CAS 405520-68-5) | 4-(N(CH₃)₂C=O) | 193.0 | Carbamoyl | 66.4 | ~8.8 |

| 2-Fluorophenylboronic acid | 2-F | 139.9 | F | 40.5 | ~8.9 |

| 4-Carboxyphenylboronic acid | 4-COOH | 165.9 | COOH | 72.7 | ~7.5 |

| 3-Fluoro-4-methoxyphenylboronic acid | 3-F, 4-OCH₃ | 170.0 | F | 40.5 | ~9.1 |

*Note: pKa values are estimated based on substituent effects.

- Electron-Withdrawing Effects: The combined presence of fluorine and dimethylcarbamoyl in the target compound creates a more electron-deficient boron center compared to mono-substituted analogs (e.g., 2-fluorophenylboronic acid or 4-carbamoylphenylboronic acid). This enhances transmetalation rates in Ni- or Pd-catalyzed reactions.

- Steric Effects : The dimethylcarbamoyl group introduces moderate steric hindrance, but its para position minimizes interference with the boron center. In contrast, ortho-substituted analogs (e.g., 2-trifluoromethylphenylboronic acid) exhibit reduced reactivity due to steric clashes.

Reactivity in Cross-Coupling Reactions

Table 2: Relative Reactivity in Suzuki-Miyaura Couplings

- Catalyst Compatibility : The target compound shows superior performance with Ni catalysts (e.g., Ni(COD)₂/PCy₃), where electron-deficient boronic acids are favored. Carboxylic acid derivatives (e.g., 4-carboxyphenylboronic acid) may require Pd systems due to solubility limitations.

Commercial Availability and Pricing

Table 3: Market Data (Representative Examples)

- Cost Drivers : The target compound’s higher price reflects its specialized synthesis (e.g., multi-step functionalization of the phenyl ring).

生物活性

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group and a fluorine atom on the phenyl ring, contributing to its reactivity and biological interactions.

- Molecular Formula : C9H11BFNO3

- Molecular Weight : 211.00 g/mol

- CAS Number : 874289-30-2

- SMILES Notation : CN(C)C(=O)c1ccc(cc1F)B(O)O

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant in the inhibition of certain enzymes.

Target Enzymes

- FLT3 Kinase : This compound has been shown to inhibit FLT3-ITD kinase, which is implicated in acute myeloid leukemia (AML). The inhibition of this kinase can lead to decreased proliferation of FLT3-dependent cancer cells.

- Hormone-Sensitive Lipase (HSL) : Research indicates that boronic acids can inhibit the lipolytic activity of HSL, potentially leading to therapeutic applications in metabolic disorders such as insulin resistance and dyslipidemia .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on FLT3 kinase activity. For example, it has been reported that this compound has a GI50 (growth inhibition at 50% concentration) value in the nanomolar range against FLT3-dependent cell lines such as MV4-11 and MOLM-13 .

Table 1: Inhibitory Activity Against FLT3 Kinase

| Compound | GI50 (nM) |

|---|---|

| This compound | 7 |

| Other FLT3 inhibitors | Varies |

Case Studies

- Acute Myeloid Leukemia : In a study involving AML cell lines, treatment with this compound resulted in significant suppression of tumor growth in xenograft models without adverse effects . This positions the compound as a promising candidate for further development in cancer therapy.

- Metabolic Disorders : The compound's potential as an HSL inhibitor suggests applications in managing conditions characterized by elevated free fatty acids (FFAs). Reducing plasma FFA levels could be beneficial for patients with metabolic syndrome .

常见问题

Basic Questions

Synthesis and Characterization Q: How is 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid synthesized, and what analytical methods confirm its purity and structure? A:

- Synthesis : Typically prepared via Miyaura borylation of a brominated precursor (e.g., 4-bromo-2-fluorophenyl dimethylcarbamate) using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron as the boron source. The dimethylcarbamoyl group is introduced via carbamate formation prior to borylation .

- Characterization :

- NMR : ¹H, ¹³C, and ¹⁹F NMR verify substituent positions and boron integration.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺).

- HPLC : Quantifies purity (>95% for research-grade material) .

Handling and Storage Q: What are the best practices for handling and storing this compound to ensure stability? A:

- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential boronic acid toxicity .

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber vials to minimize light degradation .

Advanced Research Questions

Reactivity in Cross-Coupling Reactions Q: How do the fluorine and dimethylcarbamoyl substituents influence reactivity in Suzuki-Miyaura cross-coupling? A:

- Fluorine : Acts as an electron-withdrawing group (EWG), enhancing transmetalation rates with Ni or Pd catalysts. For example, 2-fluorophenylboronic acid reacts 3× faster than non-fluorinated analogs in Ni-catalyzed systems .

- Dimethylcarbamoyl : Provides steric bulk but does not significantly alter electronic properties. May direct coupling to para positions in aryl partners.

- Methodological Note : Optimize catalyst (e.g., Ni(COD)₂/PCy₃ for electron-poor substrates) and solvent (THF/toluene mixtures) .

Computational Modeling of Reactivity Q: Which computational methods are suitable for predicting electronic structure and reaction pathways? A:

- DFT/B3LYP : Used for geometry optimization and vibrational frequency analysis. For example, similar compounds (e.g., 4-formylphenylboronic acid) show planar boron geometries with partial positive charge on boron .

- Molecular Docking : Predicts interactions with catalytic sites (e.g., Ni centers) to rationalize regioselectivity in cross-coupling .

Addressing Data Contradictions Q: How can researchers resolve discrepancies in reported reactivity data across studies? A:

- Control Experiments : Replicate reactions under identical conditions (catalyst, solvent, temperature). For example, Ni catalysts favor electron-poor boronic acids, while Pd may show broader substrate tolerance .

- Kinetic Studies : Compare turnover frequencies (TOF) using competition experiments (e.g., 2-fluorophenyl vs. phenylboronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。